
Dithiaden
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dithiaden, also known as bisulepin, is a potent and relatively selective antihistamine that acts as an H1 receptor antagonist. It is primarily used for its antihistaminic, hypnotic, antiadrenergic, and weak anticholinergic and antiserotonergic effects. This compound is marketed in the Czech Republic and Slovakia under the trademark this compound as tablets and injections .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dithiaden involves the reaction of thieno2,3-cbenzothiepin with dimethylamine. The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The process involves heating the reactants under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Dithiaden undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dithiaden has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of thienobenzothiepin derivatives.
Medicine: Used clinically as an anti-allergic and anti-emetic drug.
Industry: Utilized in the development of new antihistamine drugs and related compounds.
作用机制
Dithiaden exerts its effects primarily by blocking the H1 histamine receptors. This prevents histamine from binding to its receptors, thereby inhibiting the allergic response. The compound also has weak anticholinergic and antiserotonergic effects, contributing to its overall pharmacological profile . The inhibition of nitric oxide production by macrophages is another significant mechanism, suggesting its role in modulating immune responses .
相似化合物的比较
Similar Compounds
Dosulepin: Another tricyclic compound with antihistaminic properties.
Doxepin: A tricyclic antidepressant with strong antihistaminic effects.
Promethazine: A phenothiazine derivative with antihistaminic and sedative properties.
Uniqueness
Dithiaden is unique in its relatively selective antihistaminic action combined with its hypnotic and antiadrenergic effects. Unlike some other antihistamines, it has very weak anticholinergic and antiserotonergic effects, making it suitable for patients who may be sensitive to these actions .
属性
CAS 编号 |
42504-83-6 |
|---|---|
分子式 |
C17H19NS2 |
分子量 |
301.5 g/mol |
IUPAC 名称 |
(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+ |
InChI 键 |
ZLJLUTCIUOCIQM-OVCLIPMQSA-N |
手性 SMILES |
CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2 |
规范 SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


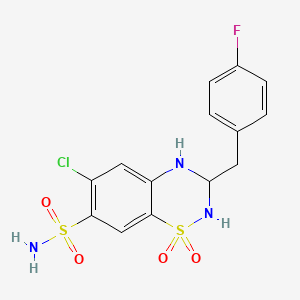

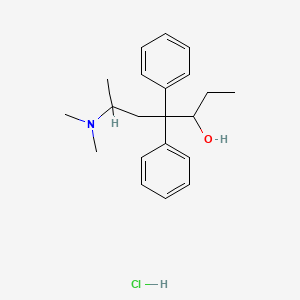
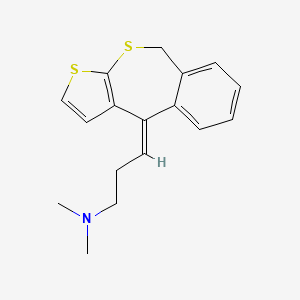
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]icosa-5,8,11-triyn-1-one](/img/structure/B10784337.png)
![3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol](/img/structure/B10784350.png)
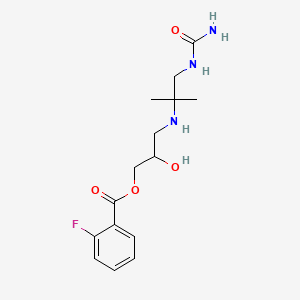
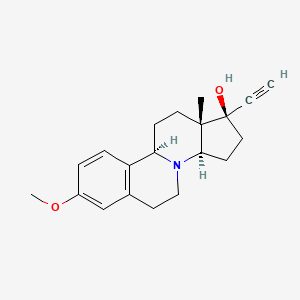

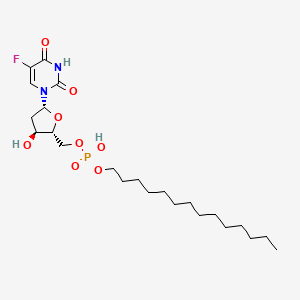
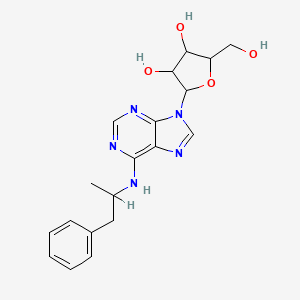
![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)
![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)
![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)
